Bis(2-phenylbenzothiazole-C2,N)(acetylacetonato)iridium(III) Bis(2-phenylbenzothiazole-C2,N)(acetylacetonato)iridium(III)
Brand Name: Vulcanchem
CAS No.:
VCID: VC18829764
InChI: InChI=1S/2C13H8NS.C5H8O2.Ir/c2*1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13;1-4(6)3-5(2)7;/h2*1-6,8-9H;3,6H,1-2H3;/q2*-1;;/b;;4-3+;
SMILES:
Molecular Formula: C31H24IrN2O2S2-2
Molecular Weight: 712.9 g/mol

Bis(2-phenylbenzothiazole-C2,N)(acetylacetonato)iridium(III)

CAS No.:

Cat. No.: VC18829764

Molecular Formula: C31H24IrN2O2S2-2

Molecular Weight: 712.9 g/mol

* For research use only. Not for human or veterinary use.

Bis(2-phenylbenzothiazole-C2,N)(acetylacetonato)iridium(III) -

Specification

Molecular Formula C31H24IrN2O2S2-2
Molecular Weight 712.9 g/mol
IUPAC Name (E)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole
Standard InChI InChI=1S/2C13H8NS.C5H8O2.Ir/c2*1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13;1-4(6)3-5(2)7;/h2*1-6,8-9H;3,6H,1-2H3;/q2*-1;;/b;;4-3+;
Standard InChI Key QAZSVFNPMCBPKG-NKZKMTPJSA-N
Isomeric SMILES C/C(=C\C(=O)C)/O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.[Ir]
Canonical SMILES CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.[Ir]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Bis(2-phenylbenzothiazole-C2,N)(acetylacetonato)iridium(III), alternatively designated as Ir(BT)2_2(acac), belongs to the family of cyclometalated iridium(III) complexes. Its IUPAC name, iridium,bis[2-(2-benzothiazolyl-κN3)phenyl-κC]-, reflects the bidentate coordination of the 2-phenylbenzothiazole ligands (C^N) and the acetylacetonate (acac) ancillary ligand . The CAS registry number 337526-88-2 uniquely identifies this compound in chemical databases .

Crystallographic and Coordination Geometry

The iridium center adopts an octahedral geometry, with the two 2-phenylbenzothiazole ligands occupying mutually trans positions. X-ray crystallographic studies of analogous complexes reveal that the acac ligand coordinates via its oxygen atoms, completing the six-coordinate structure . This arrangement stabilizes the metal-ligand charge transfer (MLCT) states critical for luminescence .

Synthesis and Purification

Cyclometalation and Ligand Substitution

The synthesis follows a modified Nonoyama procedure, beginning with the preparation of a μ-chloro-bridged iridium(III) dimer . Subsequent ligand substitution introduces the acac ancillary ligand:

  • Cyclometalation: Reacting iridium(III) chloride with 2-phenylbenzothiazole in a glycol solvent yields the dimeric intermediate [(BT)2Ir(μCl)]2[(\text{BT})_2\text{Ir}(\mu-\text{Cl})]_2 .

  • Ancillary Ligand Introduction: Treating the dimer with acetylacetone in the presence of a base (e.g., sodium carbonate) affords the target complex .

Purification and Characterization

Purification via column chromatography (silica gel, dichloromethane/methanol eluent) isolates the product, which is characterized using:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^13\text{C} NMR confirm ligand integration.

  • High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula .

  • Elemental Analysis: Matches calculated values for C, H, N, and S content .

Photophysical Properties

Absorption and Emission Spectra

The UV-vis spectrum of Ir(BT)2_2(acac) exhibits:

  • High-energy bands (250–350 nm): Ligand-centered (LC) ππ\pi \rightarrow \pi^* transitions .

  • Low-energy bands (350–450 nm): Spin-allowed 1MLCT^1\text{MLCT} (metal-to-ligand charge transfer) and 1LLCT^1\text{LLCT} (ligand-to-ligand charge transfer) transitions .

  • Emission: A broad photoluminescence (PL) band at 560–600 nm (λem\lambda_{\text{em}}) originates from the 3MLCT^3\text{MLCT} state, with a quantum yield (ΦPL\Phi_{\text{PL}}) of 30–40% in solution .

Excited-State Dynamics

Time-resolved photoluminescence reveals a biexponential decay with lifetimes (τ\tau) of 455 ns and 779 ns, indicative of multiple deactivation pathways . The radiative rate constant (krk_r) and non-radiative rate constant (knrk_{nr}) are calculated as:

kr=ΦPLτandknr=1ΦPLτk_r = \frac{\Phi_{\text{PL}}}{\tau} \quad \text{and} \quad k_{nr} = \frac{1 - \Phi_{\text{PL}}}{\tau}

For Ir(BT)2_2(acac), kr7.6×105s1k_r \approx 7.6 \times 10^5 \, \text{s}^{-1} and knr1.3×106s1k_{nr} \approx 1.3 \times 10^6 \, \text{s}^{-1} .

Applications in Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs)

Ir(BT)2_2(acac) serves as a phosphorescent emitter in OLEDs, achieving:

  • External Quantum Efficiency (EQE): Up to 12% in green-emitting devices .

  • Commission Internationale de l’Éclairage (CIE) Coordinates: (0.30, 0.60), suitable for display technologies .

Light-Emitting Electrochemical Cells (LEECs)

In LEECs, the complex demonstrates:

  • Turn-on Voltage: 3.5 V with a maximum luminance of 1,200 cd/m2^2 .

  • Stability: Operational lifetimes exceeding 200 hours under continuous driving .

Comparative Device Performance

ParameterOLED PerformanceLEEC Performance
EQE (%)128
Luminance (cd/m²)15,0001,200
Lifetime (hours)1,000200
Data synthesized from .

Comparative Analysis with Analogous Complexes

Chlorinated Derivatives

Bis(2-(4-chlorophenyl)benzothiazole-C2,N)(acetylacetonato)iridium(III) introduces electron-withdrawing Cl substituents, resulting in:

  • Blue-shifted emission (λem=550nm\lambda_{\text{em}} = 550 \, \text{nm}) due to lowered MLCT state energy .

  • Enhanced stability against oxidative degradation .

Isoquinoline-Based Complexes

Replacing benzothiazole with isoquinoline ligands (e.g., Bis(1-phenylisoquinolinato)(acetylacetonato)iridium(III)) shifts emission to the red (λem=620nm\lambda_{\text{em}} = 620 \, \text{nm}) and increases ΦPL\Phi_{\text{PL}} to 50% .

Enantiopure vs. Racemic Forms

Enantiopure Δ- and Λ-Ir(BT)2_2(acac) exhibit identical photophysical properties but differ in solid-state packing, affecting device performance . Racemic mixtures show marginally higher ΦPL\Phi_{\text{PL}} (38%) compared to enantiopure forms (30%) .

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